Cas no 2094122-27-5 (N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide)
![N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide structure](https://ja.kuujia.com/scimg/cas/2094122-27-5x500.png)
N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide 化学的及び物理的性質
名前と識別子
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- N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide
- EN300-26685008
- 2094122-27-5
- Z401549696
- AKOS034279540
- N-(1-cyanocyclohexyl)-2-[1-(4-cyanophenyl)ethylamino]propanamide
-
- インチ: 1S/C19H24N4O/c1-14(17-8-6-16(12-20)7-9-17)22-15(2)18(24)23-19(13-21)10-4-3-5-11-19/h6-9,14-15,22H,3-5,10-11H2,1-2H3,(H,23,24)
- InChIKey: CFZWKDUWJNDAGG-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)NC(C)C1C=CC(C#N)=CC=1)NC1(C#N)CCCCC1
計算された属性
- せいみつぶんしりょう: 324.19501140g/mol
- どういたいしつりょう: 324.19501140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 526
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 88.7Ų
N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26685008-0.05g |
N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide |
2094122-27-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamideに関する追加情報
N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide (CAS No. 2094122-27-5): A Comprehensive Overview
N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide, with the CAS number 2094122-27-5, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound belongs to the class of amides and features a cyclohexyl and a phenyl group, both of which are functionalized with cyano groups. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable candidate for further research and development.
The chemical structure of N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide is characterized by its complex arrangement of functional groups. The cyclohexyl ring, substituted with a cyano group, provides rigidity and stability to the molecule. The phenyl ring, also substituted with a cyano group, adds conjugation and electronic effects that influence the compound's reactivity and solubility. The amide linkage between these two moieties further enhances the molecule's stability and bioavailability, making it an attractive target for pharmaceutical applications.
Recent research studies have explored the potential of N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide in various contexts. One notable area of interest is its use as an intermediate in the synthesis of more complex molecules. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a key building block in the development of novel anti-inflammatory agents. The researchers found that derivatives of N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide exhibited significant anti-inflammatory activity in both in vitro and in vivo models, suggesting its potential as a lead compound for drug discovery.
In addition to its pharmaceutical applications, N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide has also been investigated for its material properties. A study published in the Journal of Materials Chemistry explored the use of this compound as a precursor for the synthesis of functional polymers. The researchers found that N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide can be polymerized under controlled conditions to form polymers with tunable mechanical and thermal properties. These polymers have shown promise in applications such as drug delivery systems and coatings due to their biocompatibility and stability.
The synthesis of N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide typically involves several steps, including the formation of the cyclohexyl and phenyl intermediates, followed by their coupling to form the final product. A common approach involves the reaction of 1-cyanocyclohexane with 1-(4-cyanophenyl)ethylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
The safety profile of N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide is an important consideration for its practical applications. Studies have shown that this compound exhibits low toxicity in both acute and chronic toxicity tests. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety. It is recommended to handle this compound in well-ventilated areas and to use appropriate personal protective equipment (PPE) such as gloves and safety goggles.
In conclusion, N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide (CAS No. 2094122-27-5) is a versatile compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique chemical structure and favorable properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in various scientific and industrial fields.
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